エチルD-グルコピラノシド

概要

説明

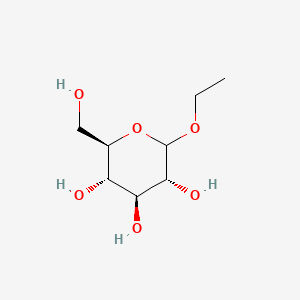

Ethyl beta-D-glucopyranoside, also known as ethyl glucoside or 1-O-ethyl-β-D-glucopyranoside, belongs to the class of organic compounds known as O-glycosyl compounds. These are glycosides in which a sugar group is bonded through one carbon to another group via an O-glycosidic bond .

Synthesis Analysis

The synthesis of Ethyl D-glucopyranoside involves complex chemical reactions. Monosaccharides are generally defined as aldoses and ketoses connected to a polyhydroxylated skeleton. In an aqueous solution, the monosaccharides are subject to internal nucleophilic addition to form cyclic hemiacetal structures . The synthesis of alkyl α- and β-d-glucopyranoside-based chiral crown ethers and their application as enantioselective phase-transfer catalysts has been reported .

Molecular Structure Analysis

The molecular formula of Ethyl D-glucopyranoside is C8H16O6 . It has 5 defined stereocentres .

Chemical Reactions Analysis

In the ethanolysis reaction of glucose, the formation of Ethyl D-glucopyranoside results in a slow conversion to product EL . The nature of the acid catalysts and the key intermediates formed during the reaction dictate the overall yield of the desired product .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl D-glucopyranoside include a molecular weight of 208.209 Da . It has 6 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .

科学的研究の応用

生体医学的用途 皮膚ケアと治癒

エチルD-グルコピラノシドは、エチルグルコシドとしても知られており、皮膚ケアに大きな利点があることがわかっています。 研究によると、UVB照射後の皮膚の粗さを抑制し、経皮水分蒸散を減らし、肝機能障害を改善し、同時に皮膚に保湿効果を与えることが示されています .

2. 生体医薬品および食品産業における酵素合成 エチルグルコシドなどの糖質化合物の酵素合成は、生体医薬品および食品産業におけるその用途のために、研究の重要な分野です。 このプロセスは、酵素を触媒として基質を生成物に変換することに関与し、基質バイアスと特異性を通じて基質変換を改善することに重点を置いています .

発酵と化粧品業界

エチルα-d-グルコピラノシドは、保湿と皮膚のコンディショニング効果で知られる日本酒に検出されます。 化粧品業界での潜在的な用途のために、発酵または酵素合成によるこの化合物の生産が検討されています .

抗腫瘍活性

エチルグルコシドの誘導体であるガロイルグルコシドの合成に関する研究が、その潜在的な抗腫瘍活性のために実施されています。 これらの研究は、新しい癌治療法の開発に不可欠です .

Safety and Hazards

作用機序

Ethyl D-glucopyranoside, also known as Ethyl glucoside, is a phenolic compound that has been isolated from various plant species . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

It’s known that phenolic compounds, which ethyl d-glucopyranoside is a part of, have a wide range of biological activities and can interact with various cellular targets .

Mode of Action

It has been identified as a chemoattractant forRalstonia solanacearum, a phytopathogenic bacterium . It shows unambiguous activity at concentrations above 1 μmol/disc .

Biochemical Pathways

It’s known that phenolic compounds can interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Ethyl D-glucopyranoside has been shown to act as a chemoattractant for Ralstonia solanacearum, a bacterium that causes bacterial wilt in plants . This suggests that the compound may play a role in plant-microbe interactions .

Action Environment

The action of Ethyl D-glucopyranoside can be influenced by environmental factors. For instance, it has been isolated from the root exudates of tomato plants , suggesting that its production and release into the environment may be influenced by factors such as plant species and soil conditions .

特性

IUPAC Name |

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022027 | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34625-23-5, 30285-48-4 | |

| Record name | Ethyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of ethyl glucoside?

A1: Ethyl glucoside has the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol.

Q2: Is there spectroscopic data available for ethyl glucoside?

A2: Yes, several studies utilize spectroscopic techniques to characterize ethyl glucoside. These techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the structure and regiochemistry of ethyl glucoside and its derivatives. [, ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) helps determine the molecular weight and identify fragments for structural confirmation. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to identify and quantify ethyl glucoside in complex mixtures, like sake or plant extracts. [, , ]

Q3: What is the stability of ethyl glucoside under different conditions?

A3: Ethyl glucoside exhibits good thermal stability, as demonstrated by its use as a high-temperature shale inhibitor in drilling fluids up to 180 °C. [] Specific data on its stability under various pH conditions or in different solvents is limited in the provided research.

Q4: Can ethyl glucoside be synthesized catalytically?

A4: Yes, ethyl glucoside can be synthesized directly from glucose and ethanol using various catalysts:

- Heterogeneous Acid Catalysts: Silica-supported sulfonic acid catalysts have demonstrated high efficiency in converting glucose to ethyl glucoside in ethanol. []

- Heteropolyacids: These catalysts have also been explored for the direct transformation of cellulose into ethyl glucoside in ethanol media. []

- Ion Exchange Resins: Studies have investigated the use of ion exchange resins as catalysts for ethyl glucoside synthesis in heterogeneous systems. []

Q5: What are the key factors influencing ethyl glucoside yield in these reactions?

A5: Factors affecting ethyl glucoside yield include:

- Catalyst type and properties: Different catalysts exhibit varying activities and selectivities for ethyl glucoside formation. [, , ]

- Reaction temperature: Higher temperatures generally favor ethyl glucoside production but can also lead to side reactions. []

- Reaction time: Longer reaction times can improve yield up to a certain point, after which side reactions might become dominant. []

- Ratio of reactants: The molar ratio of ethanol to glucose influences the reaction equilibrium and product distribution. [, ]

Q6: Are there any applications for ethyl glucoside in biomass conversion?

A6: While ethyl glucoside itself is not a final product in biofuel production, it serves as a crucial intermediate in the conversion of biomass to valuable chemicals:

- Ethyl Levulinate (EL) Precursor: Ethyl glucoside is an intermediate in the multistep conversion of carbohydrates like glucose and cellulose into EL, a promising biofuel additive. [, , ]

- Model Compound for Biomass Studies: Researchers use glucose and ethyl glucoside as model compounds to investigate the complex reaction pathways involved in biomass conversion to platform chemicals like EL. []

Q7: How do structural modifications of ethyl glucoside affect its properties?

A8:

- Introduction of Sulfo-methyl Groups: Modifying alkyl glucosides, like ethyl glucoside, with sulfo-methyl groups has been shown to improve their inhibitive capacity and high-temperature stability for applications in drilling fluids. []

- Esterification with Fatty Acids: Reacting ethyl glucoside with fatty acids produces a class of compounds called fatty acid esters of ethyl glucoside. These esters exhibit surfactant properties, making them potentially valuable in detergent formulations. [, , ]

- Cinnamoylation: Cinnamoylated derivatives of ethyl glucoside, particularly the tetracynnamoylated derivative, have been investigated as supports for enzyme immobilization. These derivatives, after UV crosslinking, provide a stable platform for horseradish peroxidase immobilization, enhancing its stability and reusability in various applications. []

Q8: What is known about the absorption and excretion of ethyl glucoside in vivo?

A9: Studies in rats have shown that after oral administration, both α- and β-ethyl glucosides are rapidly absorbed into the bloodstream, reaching peak plasma concentrations within an hour. Excretion occurs primarily through urine, with approximately 80% of the administered dose eliminated within the first 6 h. []

Q9: Is ethyl glucoside found in humans?

A10: Yes, ethyl glucoside has been detected in the urine of humans who consume beverages containing it, such as rice wine and sake. This finding highlights its dietary origin and suggests its potential use as a marker for the consumption of these specific beverages. [, , ]

Q10: Does ethyl glucoside interact with the GABA type A receptor?

A11: Research indicates that ethyl glucoside can act as a positive allosteric modulator (PAM) of the GABA type A receptor. It enhances GABA-induced currents and shifts the GABA dose-response curve leftward. This interaction suggests its potential role in the anti-insomnia effects of certain traditional Chinese medicines, like Huanglian Wendan Decoction (HWD), which contain ethyl glucoside as a metabolite. []

Q11: What is the environmental impact of ethyl glucoside?

A11: The provided research primarily focuses on the synthesis and applications of ethyl glucoside. Information regarding its environmental impact, degradation pathways, and ecotoxicological effects is limited and requires further investigation.

Q12: Are there any alternatives to ethyl glucoside in its various applications?

A12: The suitability of alternatives depends on the specific application. For instance:

- Drilling Fluids: Other shale inhibitors like potassium chloride (KCl) or specific polymers might be used, but their performance characteristics might differ from ethyl glucoside. [, ]

- Surfactants: Numerous alternatives to fatty acid esters of ethyl glucoside exist in the surfactant market, each with its own set of properties and applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)